molecular formula C18H21NO4S B12134457 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B12134457
M. Wt: 347.4 g/mol
InChI Key: MXTJSQRZFVCTSZ-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety and a 5-methylfuran-2-ylmethyl substituent. The sulfolane group confers enhanced solubility and metabolic stability due to its polar sulfone group, while the 5-methylfuran moiety may contribute to π-π stacking interactions in biological targets . This compound is structurally distinct from typical benzamide-based pharmaceuticals, as it combines a bicyclic sulfone with a heteroaromatic furan group. Its synthesis typically involves multi-step reactions, including coupling of sulfonamide intermediates with substituted benzoyl chlorides or via Mitsunobu-type alkylation (e.g., using DIAD and PPh₃) .

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C18H21NO4S/c1-13-3-6-15(7-4-13)18(20)19(11-17-8-5-14(2)23-17)16-9-10-24(21,22)12-16/h3-8,16H,9-12H2,1-2H3

InChI Key

MXTJSQRZFVCTSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

The synthetic routes for this compound involve several steps

    Starting Materials: The compound can be synthesized from appropriate starting materials, including the necessary heterocyclic and aromatic building blocks.

    Ether Formation: The key step involves the formation of the ether linkage between the tetrahydrothiophene and the furan rings.

    Functional Group Transformations: Various functional group manipulations are necessary to introduce the amide and methyl groups.

Chemical Reactions Analysis

The compound may undergo several reactions:

    Oxidation: Oxidation of the thiol group in the tetrahydrothiophene ring.

    Reduction: Reduction of the carbonyl group in the amide.

    Substitution: Substitution reactions to modify the furan ring. Common reagents and conditions depend on the specific transformations.

Scientific Research Applications

Research on this compound has focused on its GIRK channel activation properties

    Medicinal Chemistry: Investigate its potential as a drug candidate, especially in neurological disorders.

    Chemical Biology: Study its interactions with cellular proteins and pathways.

    Industry: Assess its use in materials science or as a building block for other compounds.

Mechanism of Action

The compound likely interacts with GIRK channels, modulating their activity. Further studies are needed to elucidate the precise molecular targets and downstream effects.

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of the target compound with analogous benzamide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide 4-methylbenzamide, sulfolane, 5-methylfuran C₂₁H₂₅NO₄S 411.49 Sulfone enhances solubility; furan may improve target binding
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide 4-hexyloxybenzamide, sulfolane, isopropylbenzyl C₂₈H₃₇NO₅S 515.66 Lipophilic hexyloxy group may increase membrane permeability
N-((2-(((TBSO)methyl)cyclopropenyl)methyl)-4-methyl-N-((5-methylfuran-2-yl)methyl)benzenesulfonamide Cyclopropenylmethyl, sulfonamide, 5-methylfuran C₂₃H₃₀N₂O₅SSi 510.70 Sulfonamide and cyclopropane for strain-induced reactivity
4-Methyl-N-((5-methylfuran-2-yl)methyl)-N-(prop-2-yn-1-yl)benzenesulfonamide Propargyl group, sulfonamide, 5-methylfuran C₁₆H₁₈NO₃S 307.38 Propargyl enables "click chemistry" modifications
Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide) Piperazine, pyridinylpyrimidine C₂₉H₃₁N₇O 493.60 Clinically approved kinase inhibitor; bulky substituents for target specificity

Key Observations :

  • Sulfone vs.
  • Furan vs. Other Heterocycles : The 5-methylfuran group may confer distinct electronic properties compared to imidazo[1,2-a]pyrazine (in nilotinib) or pyrimidine (in imatinib), affecting binding to kinase targets .
  • Synthetic Complexity : The target compound requires specialized coupling agents (e.g., DIAD, PPh₃) for sulfolane integration, unlike simpler benzamide derivatives synthesized via hydrazide condensations (e.g., ) .

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